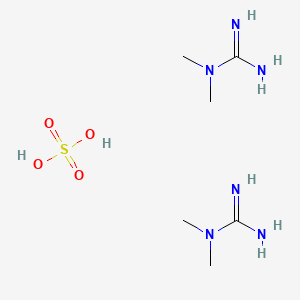
2-Bromo-1,3-diethylbenzene
Übersicht
Beschreibung
2-Bromo-1,3-diethylbenzene is used as a raw material in synthetic organic chemistry .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,6-diethylaniline with a 48% HBr solution at room temperature. Sodium nitrite is then added in diethyl ether and water at a temperature between -55 and -18 degrees Celsius .Molecular Structure Analysis
The molecular formula of this compound is C10H13Br. The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound has been used to prepare 2,2′,4,6,6′-pentamethylbiphenyl . It can also participate in Suzuki-Miyaura reactions at room temperature .Physical And Chemical Properties Analysis
This compound is insoluble in water . It has a refractive index of 1.555, a boiling point of 206 °C, a melting point of -10 °C, and a density of 1.389 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
2-Bromo-1,3-diethylbenzene and its derivatives have been utilized as efficient catalysts in organic synthesis. For example, they have been used in the solvent-free synthesis of triazines, where N-halosulfonamides like N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) serve as catalysts for synthesizing 3,5,6-trisubstituted-1,2,4-triazines from acid hydrazides, ammonium acetate, and dicarbonyl compounds (Ghorbani‐Vaghei et al., 2015). Similarly, these compounds are used in the one-pot synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones (Ghorbani‐Vaghei et al., 2011).
Synthesis of Quinolines
In the synthesis of quinolines, poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] have been employed as reagents. They facilitate the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds under aqueous and solvent-free conditions, demonstrating their versatility in different reaction environments (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Synthesis of Bromobenzene Derivatives
Compounds similar to this compound are used in synthesizing various bromobenzene derivatives. For instance, 1-bromo-2,4-dinitrobenzene, synthesized from bromobenzene, finds applications in medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent material (Xuan et al., 2010). Moreover, derivatives like 1,2-Dibromobenzenes, synthesized through regioselective bromination, serve as precursors for various organic transformations (Diemer et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be used as a raw material in synthetic organic chemistry .
Mode of Action
As a brominated derivative of benzene, it may participate in electrophilic aromatic substitution reactions, where the bromine atom could be replaced by other groups .
Biochemical Pathways
It has been used in the synthesis of 2,2′,4,6,6′-pentamethylbiphenyl , suggesting it may influence pathways involving this compound .
Pharmacokinetics
It is a liquid at room temperature and is insoluble in water , which could affect its absorption and distribution in the body.
Result of Action
As a raw material in synthetic organic chemistry , its primary role may be as a precursor in the synthesis of other compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1,3-diethylbenzene. For instance, its insolubility in water could affect its behavior in aqueous environments. Furthermore, safety data suggests it should be handled in a well-ventilated place to avoid formation of dust and aerosols .
Biochemische Analyse
Biochemical Properties
2-Bromo-1,3-diethylbenzene plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the bromine atom forming a bond with the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in the detoxification process, thereby affecting the cell’s ability to manage oxidative stress. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the bromine atom to specific biomolecules, which can lead to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of other substrates. This interaction can also lead to changes in gene expression, as the inhibition of these enzymes can trigger a cellular response to upregulate or downregulate specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects such as liver damage and disruptions in metabolic processes. These adverse effects are often dose-dependent, with a clear threshold beyond which toxicity becomes apparent .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of xenobiotics. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidative metabolism of various compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in other biochemical reactions. This involvement in metabolic pathways can also affect the levels of metabolites and the overall metabolic flux within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas of the cell. This localization can affect its activity and function, as it may interact with different biomolecules depending on its cellular location .
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. The compound is often found in the endoplasmic reticulum, where it interacts with enzymes involved in detoxification and metabolism. Additionally, it can localize to the mitochondria, affecting mitochondrial function and energy production. The presence of targeting signals or post-translational modifications can direct this compound to specific cellular compartments, thereby influencing its activity and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
2-bromo-1,3-diethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWGIABDOFXETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334864 | |
| Record name | 2-Bromo-1,3-diethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65232-57-7 | |
| Record name | 2-Bromo-1,3-diethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65232-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,3-diethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 2-bromo-1,3-diethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Diethylbromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1582109.png)






